Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Preparation Methods
The synthesis of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(3-amino-2-methylpropanoyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Scientific Research Applications
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes[][3].
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. It can also bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but contains a pyridine ring instead of the propanoyl group.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound contains a bromophenyl group instead of the propanoyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H25N3O3 |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-10(9-14)11(17)15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3 |
InChI Key |
QMHSMAJMHBLFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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